molecular formula C11H7FO3 B1440941 2-Fluoro-4-(furan-2-YL)benzoic acid CAS No. 1262004-78-3

2-Fluoro-4-(furan-2-YL)benzoic acid

Cat. No. B1440941
M. Wt: 206.17 g/mol
InChI Key: SHXOQQOCTRCWQI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(furan-2-YL)benzoic acid (FFBA) is an organic compound with the molecular formula C12H7FO3. It is a derivative of benzoic acid, which is an aromatic compound widely used as a food preservative .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(furan-2-YL)benzoic acid and similar compounds has been discussed in several studies . For instance, one method involves the reaction of benzofuran with trifluoromethyl hypofluorite to furnish 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans . Another method involves the reaction of substituted benzoic acid with thionyl chloride to yield corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(furan-2-YL)benzoic acid consists of a benzoic acid group attached to a furan ring with a fluorine atom . The molecular weight of the compound is 206.17 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(furan-2-YL)benzoic acid include a density of 1.3±0.1 g/cm3, boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . It also has a molar refractivity of 50.1±0.3 cm3, and a polar surface area of 50 Å2 .

Scientific Research Applications

Electronic and Optical Properties of Fluorinated Systems

Research by Çakal et al. (2021) explored the synthesis of monomers with 5-fluorobenzo[c][1,2,5]-thiadiazole acceptor moiety and furan as electron donating groups. The study investigated how donor units affect the electrochemical and optical properties of fluorinated systems, demonstrating that these materials have low bandgap values and exhibit electrochromic properties, suggesting potential applications in electronic devices (Çakal, Akdag, Cihaner, & Önal, 2021).

PET Imaging of Retinoid X Receptor

Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for positron emission tomography (PET) imaging of the retinoid X receptor. This research highlights the compound's utility in medical imaging and diagnostics, providing a method to visualize biological processes at the molecular level (Wang, Davis, Gao, & Zheng, 2014).

Synthesis and Applications in Organic Chemistry

Ramarao et al. (2004) and Rao et al. (2005) both focused on the synthesis of fluorine-containing benzo[b]furans. These studies reveal methods for efficiently producing fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Ramarao et al., 2004); (Rao et al., 2005).

Antitubercular Activity

A study by Rajpurohit et al. (2019) designed and synthesized novel furan coupled quinoline diamide scaffolds, testing them for antitubercular activity. This demonstrates the potential of fluorinated furan compounds in developing new treatments for tuberculosis (Rajpurohit et al., 2019).

properties

IUPAC Name

2-fluoro-4-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXOQQOCTRCWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688511
Record name 2-Fluoro-4-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(furan-2-YL)benzoic acid

CAS RN

1262004-78-3
Record name 2-Fluoro-4-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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